![molecular formula C11H19NO2 B13458560 Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458560.png)
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a tert-butyl group, a methyl group, and an azabicyclohexane core, making it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. Another method involves the Mannich reaction, which is a condensation reaction of a carbonyl compound, formaldehyde, and a primary or secondary amine. Industrial production methods may vary, but they often involve large-scale synthesis using similar reaction conditions.
Análisis De Reacciones Químicas
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include catalytic hydrogenation agents, Grignard reagents, and oxidizing agents. For example, the compound can be synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 1-methyl-2-azabicyclo[211]hexane-2-carboxylate has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the effects of bicyclic structures on biological systemsIn industry, it can be used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can be compared with other similar compounds, such as bicyclo[1.1.0]butane and 1-azabicyclo[1.1.0]butane These compounds share similar bicyclic structures but differ in their specific chemical groups and properties The uniqueness of tert-butyl 1-methyl-2-azabicyclo[21
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-8-5-11(12,4)6-8/h8H,5-7H2,1-4H3 |
Clave InChI |
RJASBIIDCJVIRR-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)CN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13458493.png)
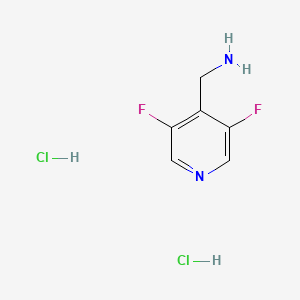

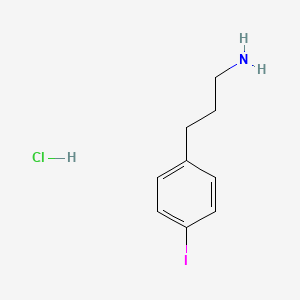
![Tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458510.png)
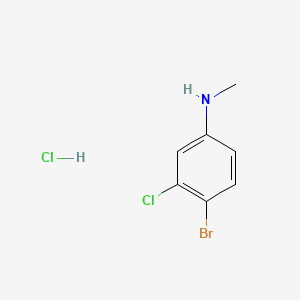
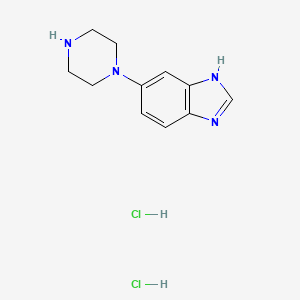
amine hydrochloride](/img/structure/B13458519.png)
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride](/img/structure/B13458537.png)
![1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B13458539.png)
![Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13458548.png)
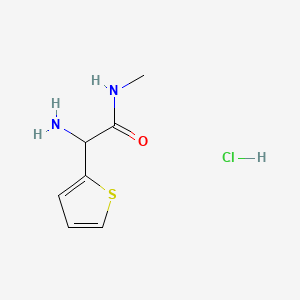
![2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458554.png)
![2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458555.png)
